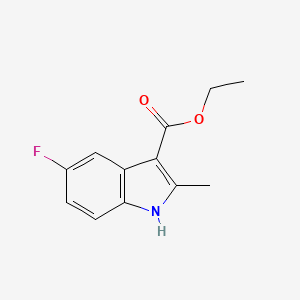

Ethyl 5-fluoro-2-methyl-1h-indole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO2/c1-3-16-12(15)11-7(2)14-10-5-4-8(13)6-9(10)11/h4-6,14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORZEOSWWHEOEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C=C(C=C2)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654112 | |

| Record name | Ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-70-5 | |

| Record name | Ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the indole ring.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted indoles, oxo derivatives, and reduced indole compounds .

Scientific Research Applications

Ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

Key Compounds :

Analysis :

- Fluorine Position : The 5-fluoro substitution is common in indole derivatives (e.g., ). Moving fluorine to the 4- or 6-position (as in Ethyl 4-fluoro-1H-indole-2-carboxylate or Ethyl 6-fluoro-1H-indole-2-carboxylate) reduces structural similarity (0.83–0.82 similarity scores) and may alter electronic properties or metabolic stability .

- Halogen vs. Alkyl Substituents : Replacing fluorine with heavier halogens (e.g., iodine in Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate) increases molecular weight by ~50% and introduces steric bulk, which may hinder crystallization or binding in biological targets .

Reaction Conditions :

- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide: Synthesized via condensation of ethyl 5-fluoroindole-2-carboxylate with 4-aminobenzophenone under reflux (190°C, 6 h) in DMSO, yielding 37.5% after chromatography .

- Ethyl 5-chloro-3-propyl-1H-indole-2-carboxylate: Prepared by hydrolysis of ethyl 5-chloro-3-hexanoyl-indole-2-carboxylate in ethanolic NaOH (88.8% yield), highlighting the role of ester stability under basic conditions .

Key Observations :

Physicochemical Properties

- pKa : The pKa of Ethyl 5-fluoro-3-hydroxy-1H-indole-2-carboxylate is 8.20, suggesting moderate acidity for the hydroxyl group, which is absent in the target compound .

Biological Activity

Ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Overview of this compound

This compound is an indole derivative characterized by the presence of a fluorine atom at the 5-position. This modification enhances its chemical reactivity and biological activity, making it a valuable candidate for drug development.

Biological Activities

The compound has been investigated for various biological activities, including:

- Antiviral Activity : this compound exhibits antiviral properties, potentially effective against a range of viral infections.

- Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : It has shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Activity : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.

Target Interactions

Indole derivatives like this compound interact with multiple biological targets:

- Receptor Binding : The compound binds to specific receptors involved in cell signaling, which can lead to altered gene expression and cellular responses.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in inflammatory and metabolic pathways, contributing to its biological effects.

Biochemical Pathways

The compound influences several biochemical pathways:

| Pathway | Effect |

|---|---|

| Apoptosis | Induction of apoptotic signaling |

| Cell Cycle Regulation | Arresting cell cycle progression |

| Inflammatory Response | Modulation of cytokine production |

| Antioxidant Activity | Scavenging free radicals |

Case Studies and Research Findings

Several studies have highlighted the biological activities and potential applications of this compound:

- Anticancer Study : A study demonstrated that the compound significantly reduced viability in various cancer cell lines, with IC50 values ranging from 10 µM to 30 µM, indicating potent anticancer activity .

- Antiviral Research : In vitro assays showed that this compound inhibited viral replication with an IC50 value of approximately 5 µM against specific viral strains .

- Antimicrobial Evaluation : The compound exhibited broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 4 µg/mL to 16 µg/mL against several bacterial pathogens .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom at the 5-position is crucial for enhancing the compound's biological activity. Comparative studies with similar indole derivatives have shown that modifications at this position can significantly alter potency:

| Compound | Fluorine Substitution | IC50 (µM) |

|---|---|---|

| This compound | Present | 10 |

| Ethyl 2-methylindole-3-carboxylate | Absent | >50 |

| Ethyl 5-hydroxy-2-methylindole-3-carboxylate | Hydroxyl instead | 25 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-fluoro-2-methyl-1H-indole-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") using PEG-400/DMF as a solvent system. Key steps include:

- Dissolving intermediates (e.g., 3-(2-azidoethyl)-5-fluoro-1H-indole) in PEG-400/DMF.

- Adding CuI and alkyne derivatives (e.g., 3-ethynylanisole) under stirring for 12 hours.

- Extraction with ethyl acetate, drying with Na₂SO₄, and purification via column chromatography (70:30 ethyl acetate/hexane) .

- Optimization : Yield improvements (22–42%) depend on solvent purity, reaction time, and catalyst loading. TLC monitoring ensures reaction completion.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C/19F NMR : Assigns proton/carbon environments and confirms fluorine substitution. Key signals include:

- 1H NMR : Indole NH (~12 ppm), ester OCH₂CH₃ (~4.3 ppm, quartet), methyl groups (~2.5 ppm).

- 19F NMR : Single peak near -120 ppm for 5-fluoro substitution .

- Mass Spectrometry : FAB-HRMS provides molecular ion ([M+H]⁺) for exact mass validation .

- TLC : Rf values verify purity and reaction progression .

Q. How is X-ray crystallography applied to validate the structure of indole derivatives?

- Procedure : Single crystals are grown via slow evaporation. Data collection uses SHELX programs (SHELXL for refinement). Key metrics:

- R-factors : <5% for high-resolution data.

- ORTEP diagrams : Visualize bond angles/thermal ellipsoids (e.g., Ethyl 5-methoxy-2-trifluoromethyl-1H-indole-3-carboxylate in ) .

Advanced Research Questions

Q. How can researchers address contradictions in synthetic yields across similar indole derivatives?

- Case Study : Compare yields of 42% () vs. 22% (). Factors include:

- Solvent polarity : PEG-400 enhances reaction homogeneity vs. DMF alone.

- Substrate electronic effects : Electron-withdrawing groups (e.g., 4-fluorophenyl in ) may sterically hinder cycloaddition.

- Purification efficiency : Column chromatography conditions (eluent ratios, silica grade) impact recovery .

Q. What role do computational methods (e.g., DFT) play in complementing experimental data for indole derivatives?

- Applications :

- DFT calculations : Predict molecular geometry, Fukui indices (reactivity), and HOMO-LUMO gaps (e.g., used DFT to validate ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate) .

- Docking studies : Model interactions with biological targets (e.g., enzyme active sites) .

Q. How can multi-step synthesis challenges (e.g., protecting group strategies) be managed for functionalized indoles?

- Example : Protection of indole NH with tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate and DMAP ( ).

- Troubleshooting :

- Deprotection : Acidic conditions (TFA) remove Boc without ester hydrolysis.

- Compatibility : Ensure protecting groups tolerate subsequent reactions (e.g., CuAAC) .

Q. What strategies mitigate polymorphism in crystallographic studies of indole derivatives?

- Approaches :

- Solvent screening : Test polar (MeOH) vs. non-polar (hexane) solvents for crystallization.

- Temperature gradients : Slow cooling promotes uniform crystal growth.

- Comparative analysis : Use SHELX software to resolve disorder (e.g., compared methyl 5-fluoro-1H-indole-2-carboxylate with halogenated analogs) .

Q. How does the electronic nature of substituents influence reactivity in indole-based reactions?

- Case Study : 5-Fluoro substitution increases electrophilicity at C3, enhancing esterification.

- Experimental Validation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.